Spectroscopic Characterization of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: A Technical Guide
Spectroscopic Characterization of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. The analysis is grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document presents a detailed, predicted spectroscopic profile based on data from closely related analogs and foundational spectroscopic principles. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
The structural integrity of a novel compound is the cornerstone of its development as a potential therapeutic agent. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. For 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, the key structural features to be confirmed are the N-alkylation of the 3-nitropyrazole ring with the 3,4-difluorobenzyl group.
Figure 1. Molecular structure of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm)[1].
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm)[1].
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Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will show distinct signals for the pyrazole ring protons, the benzylic methylene protons, and the protons of the difluorophenyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8 - 8.2 | d | 1H | H-5 (pyrazole) | The proton at position 5 is expected to be downfield due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing nitro group. It will appear as a doublet due to coupling with H-4. |
| ~6.9 - 7.2 | d | 1H | H-4 (pyrazole) | The proton at position 4 will be upfield relative to H-5 and will appear as a doublet due to coupling with H-5. |
| ~7.0 - 7.3 | m | 3H | Ar-H | The three aromatic protons of the 3,4-difluorophenyl ring will appear as a complex multiplet due to H-F and H-H coupling. |
| ~5.4 - 5.6 | s | 2H | -CH₂- | The benzylic methylene protons are expected to appear as a singlet, being adjacent to the pyrazole nitrogen and the aromatic ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of fluorine will lead to C-F coupling, which can be observed as splitting of the carbon signals.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~150 - 155 | C-3 (pyrazole) | This carbon is attached to the electron-withdrawing nitro group, causing a significant downfield shift. |
| ~130 - 135 | C-5 (pyrazole) | The chemical shift of C-5 is influenced by the adjacent nitrogen atoms. |
| ~105 - 110 | C-4 (pyrazole) | This carbon is typically found in this region in substituted pyrazoles. |
| ~150 - 160 (d, ¹JCF) | C-3' & C-4' (phenyl) | The carbons directly bonded to fluorine will show large one-bond coupling constants and will be significantly downfield. |
| ~115 - 125 (d, ²JCF) | C-2' & C-5' (phenyl) | These carbons will show smaller two-bond coupling constants to the adjacent fluorine atoms. |
| ~130 - 135 | C-1' (phenyl) | The ipso-carbon attached to the methylene group. |
| ~110 - 115 (d, ³JCF) | C-6' (phenyl) | This carbon will exhibit a small three-bond coupling to the fluorine at C-4'. |
| ~50 - 55 | -CH₂- | The benzylic carbon is expected in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory if it is a solid.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition:
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Scan the sample over the range of 4000-400 cm⁻¹.
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Acquire 16-32 scans and average them to improve the signal-to-noise ratio.
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A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
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Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~1520 - 1560 | Strong | Asymmetric NO₂ stretch | The strong electron-withdrawing nature of the nitro group results in a strong absorption in this region[2]. |
| ~1340 - 1380 | Strong | Symmetric NO₂ stretch | This is the corresponding symmetric stretching vibration of the nitro group[2]. |
| ~1200 - 1300 | Strong | C-F stretch | The carbon-fluorine bond has a strong dipole moment, leading to a strong absorption band. |
| ~1500 - 1600 | Medium | C=C and C=N stretching (aromatic and pyrazole rings) | These vibrations are characteristic of aromatic and heteroaromatic systems. |
| ~3000 - 3100 | Weak-Medium | Aromatic and Heteroaromatic C-H stretch | Stretching vibrations of the C-H bonds on the phenyl and pyrazole rings. |
| ~2850 - 2960 | Weak | Aliphatic C-H stretch | Stretching vibrations of the methylene (-CH₂-) group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for MS Data Acquisition
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
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Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is useful for observing fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.
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Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
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Molecular Ion (M⁺): The expected molecular weight of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (C₁₀H₇F₂N₃O₂) is approximately 239.18 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 239.
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Fragmentation Pathway: The fragmentation of pyrazoles is influenced by the substituents on the ring[3]. A plausible fragmentation pathway for this molecule is outlined below:
Figure 2. Predicted major fragmentation pathway for 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.
The primary fragmentation is expected to be the loss of the nitro group (NO₂) to give a fragment at m/z 193. Another significant fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable difluorotropylium ion at m/z 127.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically grounded framework for the characterization of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. The expected NMR chemical shifts and coupling patterns, IR absorption frequencies, and mass spectral fragmentation patterns are all consistent with the proposed molecular structure. This information will be invaluable for researchers in confirming the identity and purity of this compound in synthetic and medicinal chemistry applications.
References
- Mohan, J. (2006). Organic Spectroscopy: Principles and Applications.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). acrhem.
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
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